Cas no 926236-69-3 (1-(2,6-difluorophenyl)ethyl(methyl)amine)

1-(2,6-Difluorophenyl)ethyl(methyl)amine is a fluorinated aromatic amine derivative characterized by its unique structural features, including a difluorophenyl group and an ethyl(methyl)amine side chain. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a building block for active ingredients. The presence of fluorine atoms enhances metabolic stability and lipophilicity, which can improve bioavailability and binding affinity in target interactions. Its well-defined chemical properties make it suitable for use in synthetic organic chemistry, particularly in the development of novel bioactive molecules. The compound is typically handled under controlled conditions due to its reactive amine functionality.
1-(2,6-difluorophenyl)ethyl(methyl)amine structure
926236-69-3 structure
Product name:1-(2,6-difluorophenyl)ethyl(methyl)amine
CAS No:926236-69-3
MF:
MW:
MDL:MFCD09045114
CID:4665514
PubChem ID:16772789

1-(2,6-difluorophenyl)ethyl(methyl)amine Chemical and Physical Properties

Names and Identifiers

    • [1-(2,6-difluorophenyl)ethyl](methyl)amine
    • Benzenemethanamine, 2,6-difluoro-N,α-dimethyl-
    • 1-(2,6-difluorophenyl)ethyl(methyl)amine
    • MDL: MFCD09045114

1-(2,6-difluorophenyl)ethyl(methyl)amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
D456733-25mg
[1-(2,6-difluorophenyl)ethyl](methyl)amine
926236-69-3
25mg
$ 50.00 2022-06-05
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01051488-5g
[1-(2,6-Difluorophenyl)ethyl](methyl)amine
926236-69-3 95%
5g
¥6236.0 2024-04-17
1PlusChem
1P019MEC-2.5g
[1-(2,6-difluorophenyl)ethyl](methyl)amine
926236-69-3 95%
2.5g
$1008.00 2025-03-16
A2B Chem LLC
AV27748-100mg
[1-(2,6-Difluorophenyl)ethyl](methyl)amine
926236-69-3 95%
100mg
$139.00 2024-07-18
Enamine
EN300-33217-5g
[1-(2,6-difluorophenyl)ethyl](methyl)amine
926236-69-3 95%
5g
$1075.0 2023-09-04
Aaron
AR019MMO-500mg
[1-(2,6-difluorophenyl)ethyl](methyl)amine
926236-69-3 95%
500mg
$437.00 2025-02-08
1PlusChem
1P019MEC-50mg
[1-(2,6-difluorophenyl)ethyl](methyl)amine
926236-69-3 95%
50mg
$117.00 2025-03-03
1PlusChem
1P019MEC-100mg
[1-(2,6-difluorophenyl)ethyl](methyl)amine
926236-69-3 95%
100mg
$157.00 2025-03-03
1PlusChem
1P019MEC-250mg
[1-(2,6-difluorophenyl)ethyl](methyl)amine
926236-69-3 95%
250mg
$209.00 2025-03-03
A2B Chem LLC
AV27748-50mg
[1-(2,6-Difluorophenyl)ethyl](methyl)amine
926236-69-3 95%
50mg
$105.00 2024-07-18

Additional information on 1-(2,6-difluorophenyl)ethyl(methyl)amine

Recent Advances in the Study of 1-(2,6-Difluorophenyl)ethyl(methyl)amine (CAS: 926236-69-3)

The compound 1-(2,6-difluorophenyl)ethyl(methyl)amine (CAS: 926236-69-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique difluorophenyl and ethyl(methyl)amine functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a lead compound in drug discovery. The following sections provide a comprehensive overview of the latest research findings related to this compound.

Recent synthetic approaches to 1-(2,6-difluorophenyl)ethyl(methyl)amine have emphasized efficiency and scalability. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel catalytic asymmetric synthesis method, achieving high enantiomeric purity (>99% ee) and yield (85%). This advancement addresses previous challenges in stereoselective synthesis, which were critical for its biological activity. The method employs a palladium-catalyzed asymmetric hydrogenation, offering a robust and reproducible route for large-scale production.

Pharmacological investigations have revealed that 1-(2,6-difluorophenyl)ethyl(methyl)amine exhibits potent activity as a serotonin-norepinephrine reuptake inhibitor (SNRI). In vitro studies demonstrated its high affinity for human serotonin (5-HT) and norepinephrine (NE) transporters, with IC50 values of 12 nM and 18 nM, respectively. These findings suggest its potential application in treating mood disorders such as depression and anxiety. Furthermore, preclinical animal models have shown favorable pharmacokinetic profiles, including good oral bioavailability (78%) and a half-life of 8 hours, making it a viable candidate for further development.

Structural-activity relationship (SAR) studies have identified key modifications that enhance the compound's efficacy and selectivity. For instance, the introduction of a methyl group at the amine moiety significantly improved metabolic stability without compromising its binding affinity. Molecular docking simulations have further elucidated its interaction with target receptors, highlighting the critical role of the difluorophenyl ring in stabilizing the ligand-receptor complex. These insights are instrumental in guiding the design of next-generation derivatives with optimized therapeutic profiles.

In addition to its neurological applications, 1-(2,6-difluorophenyl)ethyl(methyl)amine has shown promise in oncology research. A recent study in Cancer Research (2024) reported its ability to inhibit the proliferation of certain cancer cell lines, particularly those overexpressing the sigma-1 receptor. The compound induced apoptosis in a dose-dependent manner, with an EC50 of 2.5 µM in glioblastoma cells. These findings open new avenues for its use as an adjunct therapy in cancer treatment, warranting further investigation into its mechanisms of action.

Despite these advancements, challenges remain in the clinical translation of 1-(2,6-difluorophenyl)ethyl(methyl)amine. Issues such as potential off-target effects and long-term safety profiles need to be addressed through rigorous preclinical and clinical testing. Ongoing research is focused on optimizing its formulation to enhance delivery and reduce side effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its development and eventual commercialization.

In conclusion, 1-(2,6-difluorophenyl)ethyl(methyl)amine (CAS: 926236-69-3) represents a versatile and promising compound in chemical biology and drug discovery. Its dual activity as an SNRI and potential anticancer agent underscores its therapeutic versatility. Continued research into its synthesis, pharmacology, and clinical applications will be crucial in unlocking its full potential. This compound exemplifies the intersection of chemistry and biology, offering exciting opportunities for innovation in medicine.

Recommend Articles

Recommended suppliers
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent